

CAS number 1458-20-4 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate
Cat. No.:	B1423824

[Get Quote](#)

Introduction

The Chemical Abstracts Service (CAS) number 1458-20-4 is unequivocally assigned to the compound **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate**. This pyrazine derivative holds potential as a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. However, in the context of drug development, especially concerning synthetic opioids, a compound with a similar application profile, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS Number: 125541-22-2), is of significant interest. This guide will first provide a detailed overview of the properties of the compound associated with CAS 1458-20-4 and subsequently offer a comprehensive analysis of the latter, a critical precursor in the synthesis of fentanyl and its analogues.

Part 1: Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate (CAS: 1458-20-4)

This section focuses on the chemical and physical properties, spectral data, safety, and potential applications of the compound officially registered under CAS number 1458-20-4.

Chemical and Physical Properties

Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate is a substituted pyrazine, a class of heterocyclic compounds that are integral to many biologically active molecules.^[1] The presence of amino, bromo, and carboxylate functional groups on the pyrazine ring makes it a valuable intermediate for further chemical modifications.^[2]

Table 1: Physicochemical Properties of **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate**

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₄ O ₂	[3][4]
Molecular Weight	247.05 g/mol	[3][4]
Melting Point	217-219 °C	[3]
Boiling Point (Predicted)	433.1 ± 40.0 °C	[3]
Density (Predicted)	1.836 ± 0.06 g/cm ³	[3]
pKa (Predicted)	-0.17 ± 0.10	[3]

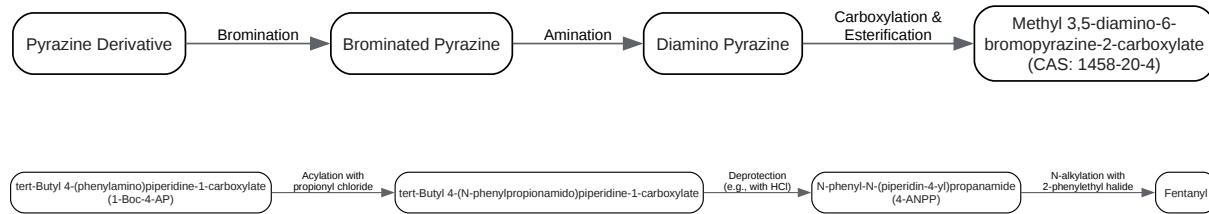
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate**. While a comprehensive public spectral database for this specific compound is not readily available, typical spectral characteristics can be inferred from its structural analogue, 3,5-diamino-6-bromo-pyrazine-2-carboxylic acid.[2]

- ¹H-NMR: The spectrum would be expected to show signals corresponding to the amine protons and the methyl ester protons. The absence of a proton at the 6-position of the pyrazine ring would be a key indicator of successful bromination.[2]
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for N-H stretching of the amino groups, C=O stretching of the ester, and C-N and C-Br vibrations.[2]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for bromine.[2]

Safety and Handling

For research and manufacturing purposes, it is imperative to handle **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate** with appropriate safety precautions.


- Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.
[3]
- General Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[5]

Applications in Research and Drug Development

The structural motifs present in **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate** make it a compound of interest for medicinal chemists. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This compound can serve as a starting material for the synthesis of more complex molecules targeting various biological pathways. For instance, a closely related analogue, 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid, is a key intermediate in the synthesis of potent epithelial sodium channel (ENaC) blockers, which are investigated for treating respiratory diseases like cystic fibrosis.[2]

Synthesis Overview

The synthesis of **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate** would typically involve a multi-step process starting from a pyrazine precursor. A generalized synthetic pathway is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 1-Boc-4-AP to Fentanyl.

Experimental Protocol: Synthesis of 1-Boc-4-AP

The synthesis of 1-Boc-4-AP is commonly achieved through reductive amination of N-Boc-4-piperidinone with aniline. [6] Step-by-Step Methodology:

- Reaction Setup: Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane. Cool the mixture in an ice bath.
- Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled solution.
- Reaction Progression: Allow the mixture to warm to room temperature and stir for 16 hours.
- Workup: Dilute the reaction mixture with 2M aqueous NaOH and stir for 1 hour. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Causality behind Experimental Choices:

- Acetic Acid: Acts as a catalyst to promote the formation of the iminium ion intermediate.
- Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is well-suited for reductive aminations. It is less sensitive to acidic conditions compared to other borohydrides.
- Aqueous NaOH Workup: Neutralizes the acetic acid and quenches any remaining reducing agent.

Experimental Protocol: Synthesis of Fentanyl from 1-Boc-4-AP

The conversion of 1-Boc-4-AP to fentanyl involves two main steps: acylation and deprotection followed by N-alkylation. A common route is acylation followed by deprotection.

Step 1: Acylation

- Reaction Setup: Dissolve 1-Boc-4-AP (1 equivalent) in a suitable solvent such as dichloromethane.
- Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
- Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the mixture.
- Reaction Progression: Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
- Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product, tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate, can be purified by chromatography.

Step 2: Deprotection

- Reaction Setup: Dissolve the acylated intermediate in a solvent such as 1,4-dioxane.
- Acidic Cleavage: Add an excess of 4M aqueous HCl and stir at room temperature for 4 hours.
- Neutralization and Extraction: Adjust the pH to 8 with 2M aqueous NaOH. Extract the product, N-phenyl-N-(piperidin-4-yl)propanamide (4-ANPP), with an organic solvent.

The resulting 4-ANPP can then be N-alkylated with a 2-phenylethyl halide to yield fentanyl.

Conclusion

This technical guide has provided a detailed overview of the properties and applications of two distinct chemical entities: **Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate** (CAS 1458-20-4) and tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2). While the former is a versatile building block for medicinal chemistry, the latter holds significant importance as a regulated precursor in the synthesis of fentanyl and its analogues. For researchers and professionals in drug development, understanding the specific properties,

synthesis, and handling of these compounds is crucial for advancing research in their respective fields.

References

- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. [\[Link\]](#)
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [\[Link\]](#)
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. [\[Link\]](#)
- 1-Boc-4-AP - Wikipedia. [\[Link\]](#)
- MSDS of Tert-butyl 3-(4-aminophenyl)
- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. [\[Link\]](#)
- CAS No. 51171-02-9 | Chemsoc. [\[Link\]](#)
- 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem - NIH. [\[Link\]](#)
- 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester - PubChem. [\[Link\]](#)
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchG
- Substance Details 4-Anilino-1-Boc-piperidine - Unodc. [\[Link\]](#)
- ch08 Solutions | PDF | Proton Nuclear Magnetic Resonance | Parts Per Not
- Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo. [\[Link\]](#)
- NMR, mass spectroscopy, IR - finding compound structure - ResearchG
- Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 3,5-diamino-6-bromo-pyrazine-2-carboxylate CAS#: 1458-20-4 [m.chemicalbook.com]
- 4. 1458-20-4 CAS Manufactory [m.chemicalbook.com]

- 5. capotchem.com [capotchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [CAS number 1458-20-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423824#cas-number-1458-20-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com